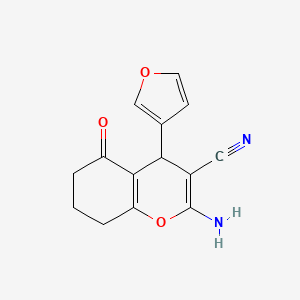

2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

2-Amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a tetracyclic chromene derivative featuring a fused cyclohexenone ring, a pyran ring, and substituents including an amino group (-NH₂), a cyano group (-CN), and a furan-3-yl moiety at the 4-position. This compound belongs to the 4H-chromene family, known for diverse pharmacological activities such as anticancer, anti-inflammatory, and neurotransmitter modulation . The furan-3-yl substituent introduces unique electronic and steric properties, distinguishing it from other analogs with aryl or heteroaryl groups at the same position.

Properties

IUPAC Name |

2-amino-4-(furan-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-6-9-12(8-4-5-18-7-8)13-10(17)2-1-3-11(13)19-14(9)16/h4-5,7,12H,1-3,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZCJVANZPHHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=COC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or water, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as piperidine or triethylamine, can further enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted chromenes, quinones, and reduced derivatives, which can have enhanced biological activities .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating various diseases, including cancer and bacterial infections.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells. It can also disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The 4-position substituent significantly influences the physicochemical and pharmacological profiles of 4H-chromene derivatives. Below is a comparison of key analogs:

Key Observations :

- Electronic Effects : The furan-3-yl group (electron-rich due to oxygen) contrasts with thiophen-2-yl (sulfur’s polarizability) and 3-trifluoromethylphenyl (electron-withdrawing CF₃). These differences impact reactivity and binding interactions .

- Crystal Packing : Thiophen-2-yl and naphthyl analogs exhibit distinct hydrogen-bonding networks (N–H⋯N/O), influencing solubility and stability .

- Bioactivity : 4-Methoxyphenyl and naphthyl derivatives show validated pharmacological roles (e.g., EAAT1 inhibition, apoptosis induction), while furan-3-yl analogs require further study .

Structural Conformations and Hydrogen Bonding

- Cyclohexenone Ring: Adopts a sofa conformation in most analogs, including the furan-3-yl derivative .

- Pyran Ring : Varies between "V-shape" (4-methoxyphenyl analog) and flattened boat (naphthyl analog) .

- Hydrogen Bonding :

Anticancer Activity :

- Naphthyl Analog : Demonstrates apoptosis induction via caspase-3 activation (IC₅₀ = 2.1 µM in MCF-7 cells) .

- Furan-3-yl Analog: Limited direct data, but furan-containing chromenes are reported to inhibit tubulin polymerization (e.g., IC₅₀ = 0.8 µM for related compounds) .

Neurotransmitter Modulation :

- 4-Methoxyphenyl Analog (UCPH-101) : Selective EAAT1 inhibitor (IC₅₀ = 0.7 µM), critical for glutamate uptake studies .

Biological Activity

2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a unique chromene core structure, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 252.26 g/mol |

| CAS Number | 315245-12-6 |

The presence of an amino group, a furan ring, and a carbonitrile group contributes to its distinctive reactivity and biological profile.

Anticancer Activity

Research indicates that compounds with the chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromene can induce apoptosis in cancer cells by interacting with tubulin at colchicine binding sites. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and subsequent cell death through caspase activation .

Case Study:

A study by Anthony et al. (2007) demonstrated that certain chromene derivatives could significantly inhibit tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The antimicrobial properties of 2-amino-4-(furan-3-yl)-5-oxo derivatives have also been explored. These compounds have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Research Findings:

A review highlighted that chromene derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .

Antidiabetic Activity

Chromene derivatives have been reported to exhibit antidiabetic effects by enhancing insulin sensitivity and reducing blood glucose levels. The structural modifications in these compounds are crucial for their biological efficacy.

Example:

Soni et al. (2019) reported that certain 4H-chromene derivatives improved glucose uptake in muscle cells through the activation of insulin signaling pathways .

The biological activities of 2-amino-4-(furan-3-yl)-5-oxo derivatives are attributed to several mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Microtubule Disruption: Inhibition of tubulin polymerization affecting cell division.

- Enzyme Inhibition: Competitive inhibition of enzymes involved in metabolic pathways.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of chromene derivatives. Modifications at various positions on the chromene ring can enhance potency and selectivity against specific targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on furan ring | Increases antimicrobial activity |

| Alteration of carbonitrile group | Enhances anticancer properties |

| Variation in amino group position | Affects insulin sensitizing effects |

Q & A

Q. What are the common synthetic routes for 2-amino-4-(furan-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

The compound is typically synthesized via multi-step reactions involving the formation of the chromene core. A widely used method is the one-pot condensation of aldehydes (e.g., furan-3-carbaldehyde) with active methylene compounds (e.g., malononitrile and cyclohexane-1,3-dione) under basic conditions. Catalysts like piperidine or L-proline in ethanol or methanol at reflux (60–80°C) are employed to facilitate Knoevenagel-Michael cyclocondensation . Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography.

Q. How is the crystal structure of this compound characterized, and what are its common conformations?

Single-crystal X-ray diffraction (SC-XRD) reveals that the chromene core adopts a sofa conformation for the fused cyclohexenone and pyran rings. The furan-3-yl substituent at position 4 introduces steric effects, influencing intermolecular interactions. Hydrogen bonds (N–H⋯N, N–H⋯O) form corrugated layers parallel to the bc plane, stabilizing the crystal lattice . Unit cell parameters (e.g., triclinic or monoclinic systems) and bond lengths (C–C = 1.35–1.50 Å) are consistent with related tetrahydrochromene derivatives .

Q. What spectroscopic techniques are used to validate the structure?

Key techniques include:

- NMR : and NMR confirm the presence of the amino group (~δ 4.5–5.5 ppm), furan protons (δ 6.5–7.5 ppm), and carbonyl signals (δ 170–180 ppm) .

- IR : Stretching vibrations for C≡N (~2200 cm), C=O (~1680 cm), and N–H (~3350 cm) are observed .

- Mass spectrometry : Molecular ion peaks ([M+H]) align with the molecular formula (e.g., CHNO) .

Q. What preliminary biological activities have been reported for this compound?

Tetrahydrochromene derivatives exhibit antimicrobial, anticancer, and antioxidant properties. Initial screening via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) shows moderate activity (IC = 10–50 µM). The furan-3-yl group may enhance membrane permeability due to its lipophilic nature .

Advanced Research Questions

Q. How can contradictory bioactivity data between similar derivatives be resolved?

Discrepancies often arise from substituent effects. For example, electron-withdrawing groups (e.g., –CN) at position 3 improve anticancer activity but reduce solubility, while bulky substituents (e.g., 4-methylphenyl) may sterically hinder target binding. Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity data. Validate via molecular docking against enzymes like dihydrofolate reductase (DHFR) .

Q. What strategies optimize reaction yields while minimizing side products?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) increase reaction rates but may promote side reactions. Ethanol/water mixtures balance efficiency and selectivity .

- Catalyst screening : Immobilized catalysts (e.g., silica-supported piperidine) improve recyclability and reduce purification steps .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) with yields >85% .

Q. How can computational methods enhance structural and mechanistic understanding?

- DFT calculations : Predict optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps to explain regioselectivity in reactions .

- Molecular dynamics (MD) : Simulate solvent effects on crystallization pathways, aligning with SC-XRD data to resolve disorder in crystal lattices .

Q. What advanced techniques address challenges in crystallographic data interpretation?

Q. How does the furan-3-yl substituent influence optical properties for material science applications?

The conjugated furan ring enhances absorption in the UV-Vis range (λ ~300–350 nm). TD-DFT simulations correlate experimental spectra with electronic transitions (π→π*). Substitution at position 3 of the furan alters dipole moments, affecting fluorescence quantum yields .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH stability studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Plasma stability assays : Exposure to human plasma (37°C, 24 hrs) with LC-MS/MS quantification of intact compound.

- Forced degradation : Heat (60°C), light (UV), and oxidative (HO) stress tests identify vulnerable functional groups (e.g., nitrile hydrolysis) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.